

Application Note & Protocol: Quantification of Elacomine in Plant Extracts

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Compound of Interest		
Compound Name:	Elacomine	
Cat. No.:	B1251340	Get Quote

Introduction

Elacomine is a spirooxindole alkaloid first isolated from Elaeagnus commutata[1][2]. As a member of a class of compounds with significant biological potential, accurate and precise quantification of Elacomine in plant extracts is crucial for phytochemical analysis, quality control of herbal preparations, and early-stage drug discovery and development. This document provides a detailed protocol for the quantification of Elacomine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique suitable for complex matrices like plant extracts[3][4]. While specific validated methods for Elacomine are not widely published, this protocol is based on established methodologies for the analysis of alkaloids and other secondary metabolites in plant materials[4][5][6].

Experimental Protocol: HPLC-MS/MS Quantification of Elacomine

This protocol outlines the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of **Elacomine**.

- 1.1 Sample Preparation: Ultrasonic-Assisted Extraction
- Grinding: Air-dry the plant material (e.g., leaves, roots of Elaeagnus species) at 40°C and grind into a fine powder (approximately 40 mesh).



Extraction:

- Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
- Add 20 mL of methanol.
- Vortex for 1 minute to ensure thorough mixing.
- Perform ultrasonic-assisted extraction in a water bath at 45°C for 30 minutes.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 μ m PTFE syringe filter into an HPLC vial for analysis.

1.2 HPLC-MS/MS Instrumentation and Conditions

- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 μm particle size) is recommended for good separation of alkaloids.
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution:



Time (min)	%A	%B
0.0	95	5
2.0	95	5
10.0	10	90
12.0	10	90
12.1	95	5

| 15.0 | 95 | 5 |

• Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

• Column Temperature: 35°C

Mass Spectrometry Parameters (Hypothetical):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Multiple Reaction Monitoring (MRM) Transitions:

■ Elacomine (Molar Mass: 260.337 g/mol):

Precursor ion (Q1): m/z 261.1

Product ions (Q3): Hypothetical transitions would be determined by infusion of a pure standard. For this protocol, we will assume two transitions for quantification and qualification, e.g., m/z 188.1 (quantifier) and m/z 132.1 (qualifier).



Data Presentation: Method Validation Summary

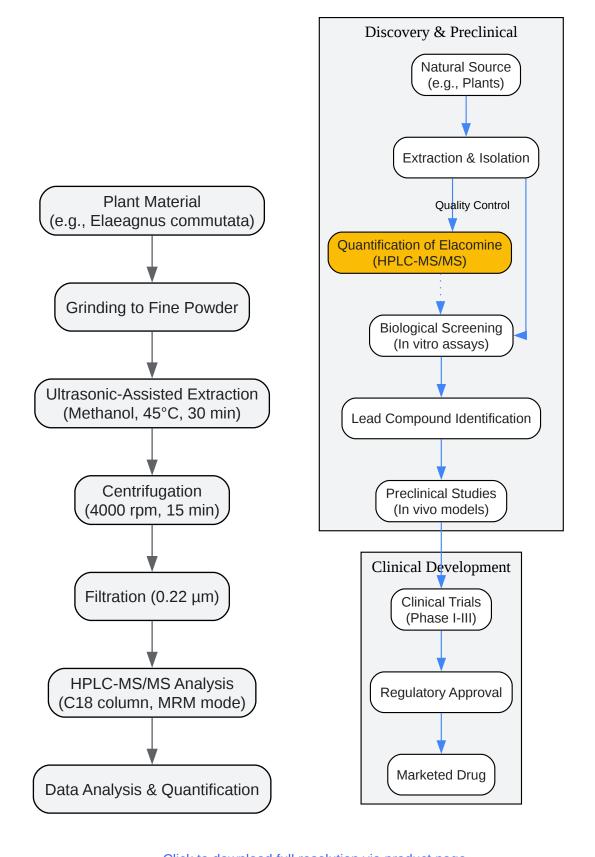
The following table summarizes the hypothetical performance characteristics of the developed HPLC-MS/MS method for **Elacomine** quantification. This data demonstrates the method's suitability for its intended purpose.

Parameter	Result
Linearity (r²)	> 0.999
Range	1 - 500 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Precision (%RSD)	
- Intra-day	< 3%
- Inter-day	< 5%
Accuracy (Recovery %)	96.8% - 104.2%
Specificity	No interference observed from blank matrix

Visualization

3.1 Experimental Workflow for Elacomine Quantification





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